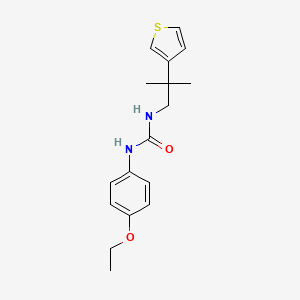![molecular formula C20H29N3O3 B2441605 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide CAS No. 2034607-81-1](/img/structure/B2441605.png)
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a tetrahydrofuran moiety, and an oxalamide linkage, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine and tetrahydrofuran intermediates. The piperidine derivative can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The tetrahydrofuran moiety is often introduced via ring-opening reactions or cyclization of suitable precursors.
The final step involves the formation of the oxalamide linkage, which can be achieved through the reaction of the piperidine and tetrahydrofuran intermediates with oxalyl chloride under controlled conditions. This step requires careful monitoring of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas or metal hydrides can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may exhibit similar chemical reactivity and biological activity.
Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran moiety may have comparable physical and chemical properties.
Oxalamide derivatives: Molecules with the oxalamide linkage can be used to study the effects of this functional group on the overall properties of the compound.
Eigenschaften
IUPAC Name |
N'-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-19(21-10-6-16-4-2-1-3-5-16)20(25)22-14-17-7-11-23(12-8-17)18-9-13-26-15-18/h1-5,17-18H,6-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGQXJJTIXUYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-iodo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2441523.png)
![2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2441526.png)

![N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide](/img/structure/B2441530.png)
![3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine](/img/structure/B2441532.png)
![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2441534.png)
![4-(4-methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2441536.png)

![4-[5-(1H-Pyrazol-5-yl)thiophene-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2441539.png)
![9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2441541.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2441544.png)
![Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2441545.png)
